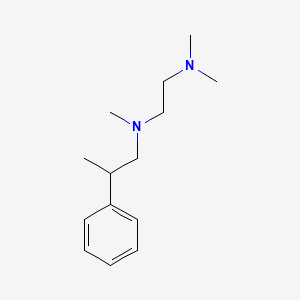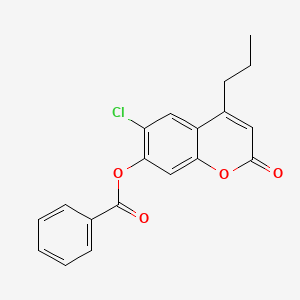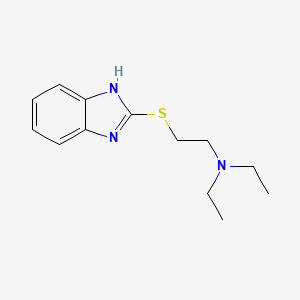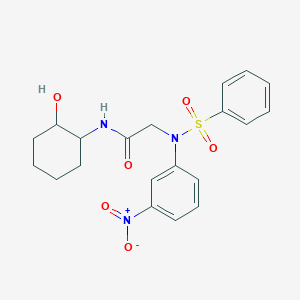
N,N,N'-trimethyl-N'-(2-phenylpropyl)-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N'-trimethyl-N'-(2-phenylpropyl)-1,2-ethanediamine, commonly known as TMEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. TMEA is a chiral compound that belongs to the class of tertiary amines and has a molecular formula of C15H26N2.
Mechanism of Action
The mechanism of action of TMEA is not fully understood. However, it is believed to act as a central nervous system depressant by binding to specific receptors in the brain. TMEA has been found to interact with both GABA and opioid receptors, which are involved in the regulation of pain, anxiety, and mood.
Biochemical and Physiological Effects:
TMEA has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease blood pressure, reduce pain and inflammation, and improve cognitive function. TMEA has also been found to have antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
TMEA is a relatively stable and easy to synthesize compound, which makes it an attractive candidate for laboratory experiments. However, its limited solubility in water and low bioavailability may pose challenges in its use as a therapeutic agent.
Future Directions
There are several potential future directions for the study of TMEA. These include investigating its role in the treatment of neurodegenerative diseases, exploring its potential as an anti-inflammatory agent, and studying its interactions with other neurotransmitter systems. Additionally, further research is needed to elucidate the precise mechanism of action of TMEA and to optimize its pharmacological properties for therapeutic use.
In conclusion, TMEA is a promising compound with significant potential applications in various fields of research. Its unique chemical structure and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent.
Synthesis Methods
TMEA can be synthesized through a multistep process involving the reaction of 2-phenylpropanal with nitroethane, followed by reduction and alkylation with trimethylamine. The final product is obtained through purification and crystallization.
Scientific Research Applications
TMEA has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit significant antihypertensive, anticonvulsant, and analgesic properties. TMEA has also been investigated for its role in the treatment of Parkinson's disease and Alzheimer's disease.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-13(14-8-6-5-7-9-14)12-16(4)11-10-15(2)3/h5-9,13H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISCYAIBGTUTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CCN(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)

![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)


![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)

![1-(4-chlorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5161202.png)
![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
![4-[(5-methyl-3-nitro-9-acridinyl)amino]benzenesulfonamide](/img/structure/B5161230.png)
![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
